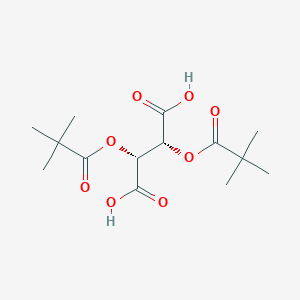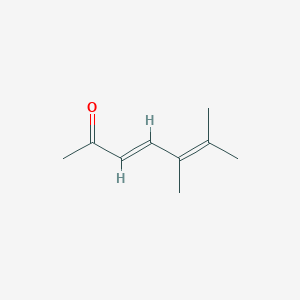
(3E)-5,6-Dimethylhepta-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-5,6-Dimethylhepta-3,5-dien-2-one is a chemical compound that belongs to the family of enones. It is also known as DMHDA and has a molecular formula of C9H14O. This compound has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry.
Applications De Recherche Scientifique
(3E)-5,6-Dimethylhepta-3,5-dien-2-one has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anticancer and anti-inflammatory properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, (3E)-5,6-Dimethylhepta-3,5-dien-2-one has been studied for its potential use as a natural insecticide. It has been found to have insecticidal activity against various pests such as aphids, spider mites, and whiteflies. In industry, this compound has been studied for its potential use as a flavor and fragrance ingredient.
Mécanisme D'action
The mechanism of action of (3E)-5,6-Dimethylhepta-3,5-dien-2-one is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting their activity, (3E)-5,6-Dimethylhepta-3,5-dien-2-one reduces inflammation and the growth of cancer cells.
Effets Biochimiques Et Physiologiques
(3E)-5,6-Dimethylhepta-3,5-dien-2-one has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, inhibit the growth of cancer cells, and have insecticidal activity. However, more research is needed to understand the full range of its effects and potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3E)-5,6-Dimethylhepta-3,5-dien-2-one in lab experiments is its relatively simple synthesis method. This makes it easier to obtain and study compared to other compounds. However, one of the limitations of using this compound is its instability. It is prone to oxidation and degradation, which can affect its activity and results in lab experiments.
Orientations Futures
There are many potential future directions for research on (3E)-5,6-Dimethylhepta-3,5-dien-2-one. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its effects and potential applications.
2. Development of more stable derivatives of (3E)-5,6-Dimethylhepta-3,5-dien-2-one for use in lab experiments and potential applications.
3. Studies on the potential use of this compound as a natural insecticide in agriculture.
4. Clinical trials to investigate the potential use of this compound as an anticancer and anti-inflammatory agent in humans.
5. Studies on the potential use of this compound as a flavor and fragrance ingredient in the food and cosmetic industries.
Conclusion:
In conclusion, (3E)-5,6-Dimethylhepta-3,5-dien-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of (3E)-5,6-Dimethylhepta-3,5-dien-2-one can be achieved through various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2,4-pentanedione and isopropenyl acetate. This reaction produces (3E)-5,6-Dimethylhepta-3,5-dien-2-one as the major product. Other methods such as the Wittig reaction and the Horner-Wadsworth-Emmons reaction have also been used for the synthesis of this compound.
Propriétés
Numéro CAS |
138836-32-5 |
|---|---|
Nom du produit |
(3E)-5,6-Dimethylhepta-3,5-dien-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3E)-5,6-dimethylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-7(2)8(3)5-6-9(4)10/h5-6H,1-4H3/b6-5+ |
Clé InChI |
HMQCXPCJOASTMK-AATRIKPKSA-N |
SMILES isomérique |
CC(=C(C)/C=C/C(=O)C)C |
SMILES |
CC(=C(C)C=CC(=O)C)C |
SMILES canonique |
CC(=C(C)C=CC(=O)C)C |
Synonymes |
3,5-Heptadien-2-one, 5,6-dimethyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B151215.png)
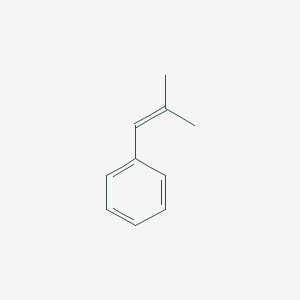
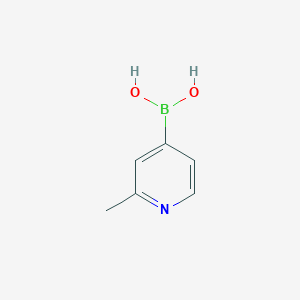
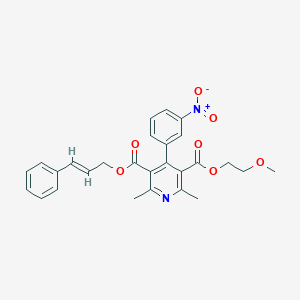
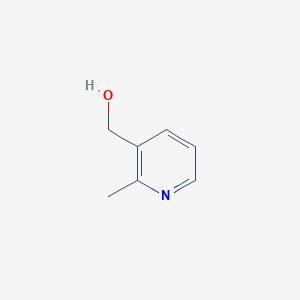
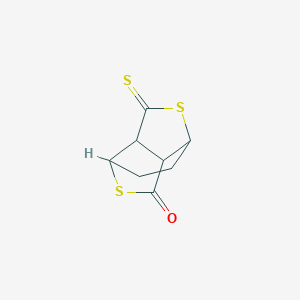
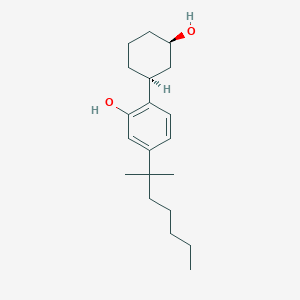
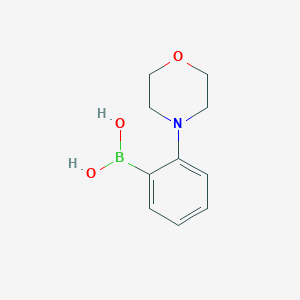
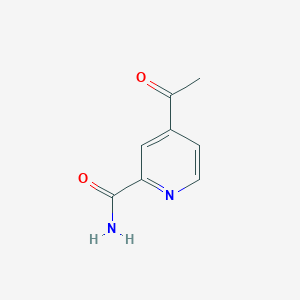
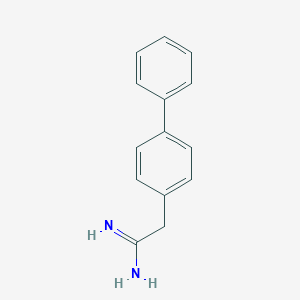
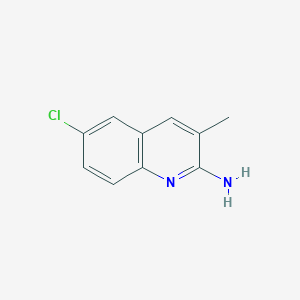
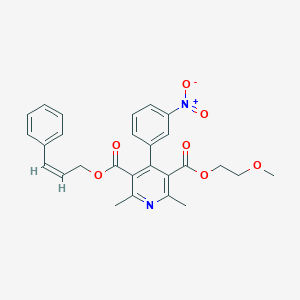
![7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid](/img/structure/B151238.png)
